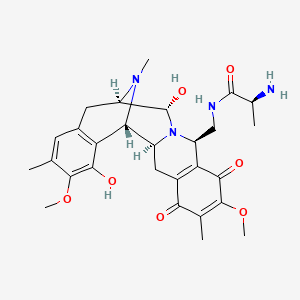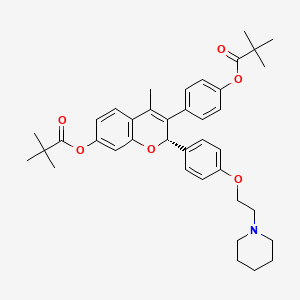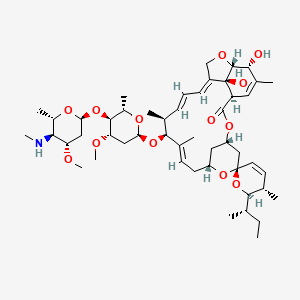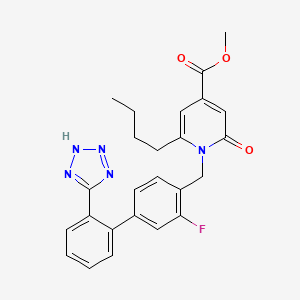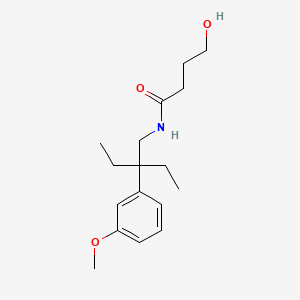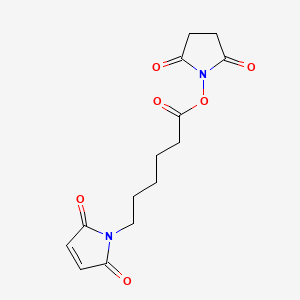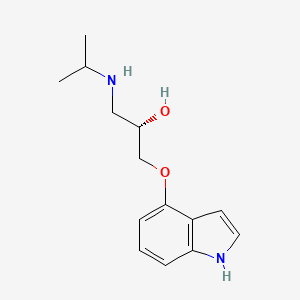
(S)-(-)-pindolol
説明
(S)-(-)-pindolol is a pindolol. It is an enantiomer of a (R)-(+)-pindolol.
特性
IUPAC Name |
(2S)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKKSLKJUAGIC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873364 | |
| Record name | (S)-(-)-Pindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26328-11-0 | |
| Record name | (-)-Pindolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26328-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pindolol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-Pindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINDOLOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E34B58KY5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (S)-(-)-pindolol primarily interacts with β-adrenergic receptors, displaying equal affinity for both β1 and β2 subtypes [, , , ]. Additionally, it demonstrates affinity for 5-HT1A receptors [, , ].
ANone: Unlike traditional β-blockers, this compound possesses partial agonist activity, also known as intrinsic sympathomimetic activity (ISA) []. This means it can stimulate β-adrenergic receptors to a lesser degree while simultaneously blocking the effects of endogenous agonists like adrenaline and noradrenaline.
ANone: this compound's binding to 5-HT1A receptors can influence various cellular processes. For example, it has been shown to antagonize both 5-HT-stimulated and spiperone-inhibited [35S]GTPγS binding in cloned 5-HT1A receptors, suggesting its potential to modulate receptor signaling pathways [].
ANone: The molecular formula of this compound is C14H20N2O2, and its molecular weight is 248.32 g/mol [].
ANone: Crystallographic data confirming the absolute configuration of this compound has been reported [].
ANone: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is frequently used for the sensitive and stereoselective analysis of this compound in plasma and pharmaceutical products [].
ANone: Yes, chiral stationary phases like Chiralpak IB, based on cellulose tris(3,5-dimethylphenylcarbamate), have proven effective in resolving this compound enantiomers [].
ANone: The (S)-enantiomer of pindolol exhibits greater β-blocking potency compared to the (R)-enantiomer [, ]. This highlights the significance of stereochemistry in determining the pharmacological profile of pindolol.
ANone: Iodination of this compound has been shown to increase its affinity for β-adrenergic receptors, highlighting the influence of halogen substitutions on receptor binding [].
ANone: Unlike many other β-blockers, this compound undergoes minimal first-pass metabolism in the liver, contributing to its relatively long duration of action [].
ANone: Yes, acidification of urine using agents like ammonium chloride significantly enhances the renal clearance of both this compound and its (R)-enantiomer []. This underscores the role of urinary pH in modulating the elimination of weakly basic drugs like pindolol.
ANone: this compound has been studied in preclinical models of cancer cachexia, such as the Yoshida AH-130 rat model and the Lewis lung carcinoma (LLC) mouse model, demonstrating promising results in reducing cachexia and improving survival [, ].
ANone: Yes, this compound is a substrate for the organic cation transporter involved in renal elimination. Co-administration with cimetidine, a known inhibitor of this transporter, can stereoselectively inhibit pindolol's renal clearance [].
ANone: Yes, other beta-blockers such as (S)-propranolol, tertatolol, and bopindolol also possess partial agonist activity and have been explored for their potential in treating cachexia [].
ANone: The synthesis of this compound was first reported in the late 1960s [, ]. A significant milestone was the recognition of its unique pharmacological profile, including its partial agonist activity and potential for diverse therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


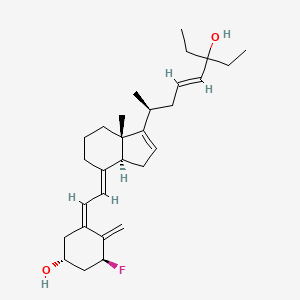

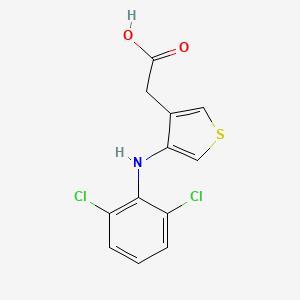
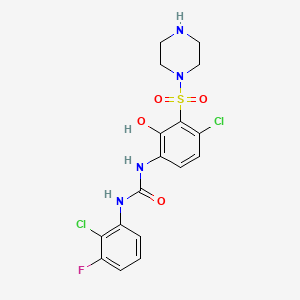

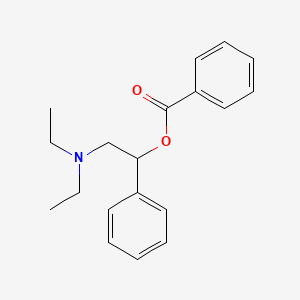
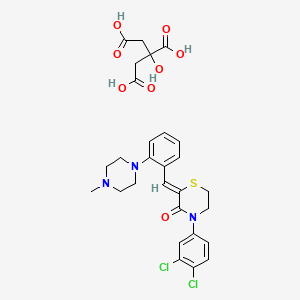
![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)
